1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c14-13(15)9-12(13)2-4-16(5-3-12)11(17)7-10-1-6-18-8-10/h1,6,8H,2-5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVQVRKJLFGXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, including the formation of the azaspiro ring and the introduction of the difluoro and thiophene groups. Common synthetic routes may include:
Formation of the Azaspiro Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Difluoro Groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Thiophene Moiety: This can be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common reagents and conditions for these reactions include:
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2).
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include alcohols, sulfoxides, and substituted derivatives.
Scientific Research Applications
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one has a range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoro and thiophene groups can influence its binding affinity and selectivity, contributing to its overall activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Table 1: Key Structural Features of Analogs
*Calculated based on formula C₁₃H₁₄F₂N₂OS.
Key Observations :
- Spirocyclic vs. Planar Cores : The target compound’s spirocyclic core distinguishes it from planar heterocycles like benzothiophene or benzimidazole derivatives, which may exhibit greater conformational flexibility but reduced metabolic resistance .
- Substituent Effects : The thiophen-3-yl group in the target compound contrasts with sulfonyl-phenyl (in BJ49555, ) or fluorophenyl substituents (in compounds), altering electronic profiles and steric demands.
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
*Calculated using ChemDraw.
Insights :
- ’s fluorophenyl analog exhibits higher thermal stability (160–165°C) but lower solubility, likely due to aromatic fluorination .
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic organic compound that has garnered interest for its potential biological activities. The unique structural features of this compound, particularly the spirocyclic framework and the presence of difluoro and thiophene moieties, suggest diverse interactions with biological targets. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 325.4 g/mol
Structural Characteristics
The spirocyclic structure contributes to the compound's rigidity, while the difluoro group enhances its lipophilicity and potential receptor interactions. The thiophene ring is known for its electron-rich nature, which may facilitate π-π stacking interactions with biological macromolecules.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes, altering metabolic processes.
- Cellular Uptake : The presence of fluorine atoms may enhance cellular permeability, allowing for greater bioavailability.
Biological Assays and Findings
Research studies have explored the compound's effects on various biological systems:
| Study Focus | Findings |
|---|---|
| Cytotoxicity | In vitro assays demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. |
| Antimicrobial Activity | Preliminary tests indicated potential antimicrobial properties against gram-positive bacteria, suggesting a possible role in infection management. |
| Neuroprotective Effects | Animal models showed that the compound may provide neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms. |
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Case Study 1 : In a study focusing on neurodegenerative diseases, researchers administered the compound to mice with induced oxidative stress. Results indicated a significant reduction in markers of oxidative damage compared to control groups.
- Case Study 2 : A pharmacological evaluation revealed that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Thiophen-2-yl)ethanone | Contains thiophene but lacks spirocyclic structure | Limited cytotoxicity |
| 1-(Difluoroethyl)azetidine | Similar difluoro group but different ring structure | Moderate antimicrobial activity |
| 6-Azaspiro[2.5]octane derivatives | Variations in substituents on spirocyclic core | Diverse pharmacological profiles |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification : Review Safety Data Sheets (SDS) to classify acute toxicity (e.g., inhalation, dermal, oral hazards) and note GHS warnings (e.g., H302, H312, H332). Use PPE such as nitrile gloves, lab coats, and fume hoods during synthesis or handling .
- First Aid Measures : For skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes. Avoid inducing vomiting if ingested .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) in cool, ventilated areas away from incompatible materials like strong acids/bases .
Q. How can researchers synthesize and characterize this compound?
Methodological Answer:
- Synthetic Routes : Explore coupling reactions between thiophene-3-yl acetyl precursors and difluoro-azaspiro intermediates. Optimize conditions (e.g., solvent polarity, temperature) to minimize byproducts .
- Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm spirocyclic and thiophene moieties. Validate purity via HPLC (≥95%) and mass spectrometry for molecular weight verification .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- In Vitro Screening : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) at 10–100 µM concentrations. Pair with antimicrobial testing (e.g., broth microdilution against S. aureus and E. coli) .
- Dose-Response Analysis : Use logarithmic dilution series to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Resolution : Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution to isolate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Dynamic Kinetic Resolution : Use Pd/C or Ru-based catalysts under hydrogenation conditions to bias stereochemistry at the azaspiro center .
Q. What computational methods predict environmental persistence and degradation pathways?
Methodological Answer:
- QSAR Modeling : Apply quantitative structure-activity relationship models to estimate biodegradation half-lives and bioaccumulation potential. Use software like EPI Suite or TEST .
- Abiotic Degradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–10) and analyze photoproducts via LC-MS/MS. Compare with hydrolysis products under acidic/basic conditions .
Q. How can degradation byproducts be identified and quantified under oxidative stress?
Methodological Answer:
- Forced Degradation : Treat the compound with H₂O₂ (3–30%) at 40–60°C for 24–72 hours. Analyze oxidative byproducts (e.g., sulfoxides from thiophene) using high-resolution mass spectrometry (HRMS) .
- Stability-Indicating Methods : Develop gradient HPLC protocols with PDA/UV detection (λ = 210–300 nm) to resolve degradation peaks. Validate method specificity via spike-recovery experiments .
Q. What experimental designs are optimal for studying its pharmacokinetic (PK) profile?
Methodological Answer:
- In Vivo PK Studies : Administer the compound intravenously/orally to rodent models (n = 6–8 per group). Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .
- Compartmental Modeling : Fit concentration-time data to non-linear mixed-effects models (e.g., Phoenix WinNonlin) to estimate clearance (Cl), volume of distribution (Vd), and half-life (t₁/₂) .
Q. How can researchers resolve contradictions in toxicity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate acute toxicity data (LD₅₀, LC₅₀) from multiple sources. Apply statistical weighting to account for variability in test conditions (e.g., species, exposure duration) .
- Mechanistic Toxicology : Perform transcriptomic profiling (RNA-seq) on exposed cell lines to identify dysregulated pathways (e.g., oxidative stress, apoptosis) that explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
